methyl N-(4-aminophenyl)carbamate CAS 6465-03-8 properties
methyl N-(4-aminophenyl)carbamate CAS 6465-03-8 properties
An In-depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8)
Foreword for the Modern Researcher
In the landscape of chemical synthesis and drug discovery, not every compound is a blockbuster with a correspondingly vast body of literature. Many, like Methyl N-(4-aminophenyl)carbamate, exist as vital cogs in the machinery of research and development—valuable intermediates, structural motifs, and starting points for innovation. This guide is crafted for the bench scientist and the development professional who work with such molecules. It moves beyond a simple recitation of known data. Instead, this document provides a framework for understanding and utilizing this compound, grounded in established chemical principles. Where explicit experimental data is sparse, we will apply authoritative knowledge to propose robust experimental protocols and predict analytical outcomes, explaining the scientific rationale behind each step. This is a guide not just to what is known, but to what is possible.
Molecular Profile and Physicochemical Properties
Methyl N-(4-aminophenyl)carbamate is a bifunctional organic molecule featuring a primary aromatic amine and a methyl carbamate group. This unique combination makes it a versatile building block in both medicinal chemistry and materials science. The primary amine serves as a nucleophilic handle for a wide array of subsequent chemical transformations, while the carbamate moiety can act as a bioisostere for amide bonds, offering improved metabolic stability and altered hydrogen bonding capacity.[1]
The fundamental properties of the molecule are summarized below. Understanding these parameters is the critical first step in experimental design, informing choices regarding solvents, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 6465-03-8 | [2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | [4] |
| Melting Point | Data not available. For reference, the related phenyl N-(4-aminophenyl)carbamate melts at 132-134 °C. | |
| Solubility | Limited solubility in water; soluble in common organic solvents (e.g., DMSO, DMF, Methanol). | [4] |
| SMILES | COC(=O)NC1=CC=C(N)C=C1 | [2] |
| InChI | InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11) | |
| LogP (Predicted) | 1.4471 | [2] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis and Purification Protocol
While a specific, peer-reviewed synthesis for Methyl N-(4-aminophenyl)carbamate is not widely published, a robust and logical pathway can be designed based on the principles of amine chemistry. The most direct approach is the selective mono-acylation of p-phenylenediamine with methyl chloroformate. The primary challenge in this reaction is preventing di-acylation, where both amine groups react.
The following protocol is designed to favor the desired mono-substituted product by controlling stoichiometry and reaction conditions.
Causality of Experimental Design
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Reagent Stoichiometry: Using a slight excess of p-phenylenediamine relative to methyl chloroformate ensures that the chloroformate is the limiting reagent, statistically favoring mono-acylation and reducing the formation of the di-substituted byproduct.
-
Slow Addition: Adding the highly reactive methyl chloroformate dropwise to the solution of the diamine at a reduced temperature (0 °C) helps to control the exothermic reaction and allows for more selective reaction at one amine site before the chloroformate can react with a second molecule.
-
Base Selection: A non-nucleophilic tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the p-phenylenediamine starting material, which would render it unreactive.
-
Solvent Choice: An aprotic solvent like Tetrahydrofuran (THF) is chosen because it is inert to the reactants and effectively dissolves the starting materials.
-
Purification: The workup is designed to remove the triethylamine hydrochloride salt and unreacted p-phenylenediamine. Purification via silica gel chromatography is necessary to isolate the product from the di-acylated byproduct and any remaining starting material.
Step-by-Step Synthesis Protocol
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Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-phenylenediamine (1.30 g, 12.0 mmol, 1.2 equivalents).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF, 100 mL) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents) to the flask. Stir under an inert atmosphere (Nitrogen or Argon) until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve methyl chloroformate (0.77 mL, 10.0 mmol, 1.0 equivalent) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the methyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Quenching and Extraction: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Isolation: Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield Methyl N-(4-aminophenyl)carbamate as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl N-(4-aminophenyl)carbamate.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from key analytical techniques and provides a sample protocol for HPLC-MS analysis.
Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.0-9.5 ppm (s, 1H): Carbamate N-H proton. δ ~6.9-7.2 ppm (d, 2H): Aromatic protons ortho to the carbamate group. δ ~6.5-6.7 ppm (d, 2H): Aromatic protons ortho to the amine group. δ ~4.9-5.2 ppm (s, 2H): Primary amine N-H₂ protons (often broad). δ ~3.6-3.7 ppm (s, 3H): Methyl ester (O-CH₃) protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155-157 ppm: Carbamate carbonyl carbon (C=O). δ ~145-147 ppm: Aromatic carbon attached to the primary amine (-C-NH₂). δ ~130-132 ppm: Aromatic carbon attached to the carbamate nitrogen (-C-NH). δ ~120-122 ppm: Aromatic C-H carbons ortho to the carbamate. δ ~113-115 ppm: Aromatic C-H carbons ortho to the amine. δ ~51-53 ppm: Methyl ester carbon (O-CH₃). |
| FT-IR (KBr Pellet, cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) from primary amine and carbamate. ~3050-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group. ~1720-1690 cm⁻¹: Carbonyl (C=O) stretching from the carbamate. ~1620-1600 cm⁻¹: N-H bending (scissoring) from the primary amine. ~1520 cm⁻¹: Aromatic C=C stretching. ~1250-1200 cm⁻¹: C-O stretching from the ester group. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 167.08: Calculated for C₈H₁₁N₂O₂⁺. [M+Na]⁺ = 189.06: Calculated for C₈H₁₀N₂NaO₂⁺. |
Protocol: Purity and Identity Confirmation by LC-MS
This protocol provides a general method for verifying the molecular weight and assessing the purity of the synthesized product.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute this stock solution 1:100 with a 50:50 mixture of water and acetonitrile to create a 10 µg/mL working solution for injection.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Purity Assessment: Integrate the peak area of the main compound in the total ion chromatogram (TIC) or UV chromatogram (e.g., at 254 nm). Purity is expressed as the percentage of the main peak area relative to the total peak area.
-
Identity Confirmation: Extract the ion chromatogram for the expected protonated molecule ([M+H]⁺) at m/z 167.08. The presence of a peak at the correct retention time confirms the molecular weight of the compound.
-
Analytical Workflow Diagram
Caption: Workflow for LC-MS analysis of Methyl N-(4-aminophenyl)carbamate.
Potential Applications in Research and Development
The true value of Methyl N-(4-aminophenyl)carbamate lies in its potential as a versatile synthetic intermediate. Its bifunctional nature allows it to serve as a bridge between different molecular fragments or as a foundational scaffold for building more complex molecules.
-
Medicinal Chemistry & Drug Discovery: The carbamate group is a key structural motif in numerous approved drugs.[8][9] It is often used as a more stable substitute for a peptide bond, enhancing a drug's resistance to metabolic degradation by proteases.[1] The primary aromatic amine on this molecule provides a reactive site for building out larger structures. It can be readily acylated, sulfonated, or used in reductive amination and coupling reactions to generate libraries of new chemical entities for screening. For instance, it could serve as a key intermediate in the synthesis of kinase inhibitors, where an aromatic amine is often required for hinge-binding interactions. A related compound, hexyl (amino(4-aminophenyl)methylene)carbamate, is a known intermediate in the synthesis of the anticoagulant Dabigatran.[10]
-
Materials Science: Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides.[11] The presence of the carbamate group in this molecule introduces a different type of linkage that could be exploited in the synthesis of novel polyurethanes or other co-polymers. The hydrogen bonding capability of the carbamate and amine groups could impart specific thermal or mechanical properties to the resulting materials.
Safety and Handling
As with any laboratory chemical, proper handling of Methyl N-(4-aminophenyl)carbamate is paramount to ensure personnel safety. The compound is classified as an irritant.
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Recommended Handling Procedures
-
Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and ANSI-approved safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Recommended storage temperature is 2-8 °C for long-term stability.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
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Li, Y., et al. (n.d.). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. [Link]
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Technical Disclosure Commons. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl N-phenylcarbamate. Retrieved February 23, 2026, from [Link]
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PubChemLite. (n.d.). Methyl n-(4-aminophenyl)-n-methylcarbamate (C9H12N2O2). Retrieved February 23, 2026, from [Link]
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Inxight Drugs. (n.d.). METHYL P-AMINOPHENYLCARBAMATE. National Center for Advancing Translational Sciences. Retrieved February 23, 2026, from [Link]
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ResearchGate. (2020, December 8). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. (n.d.). Figure S2. 13 C NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. Retrieved February 23, 2026, from [Link]
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Tella, M., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1–23. [Link]
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U.S. Environmental Protection Agency. (2026, February 11). Carbamic acid, N-(4-aminophenyl)-, methyl ester - Substance Details. System of Registries. [Link]
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ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. Retrieved February 23, 2026, from [Link]
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Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-23. [Link]
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ResearchGate. (2018, July 9). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]
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